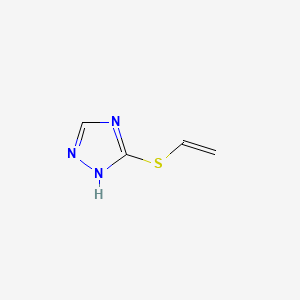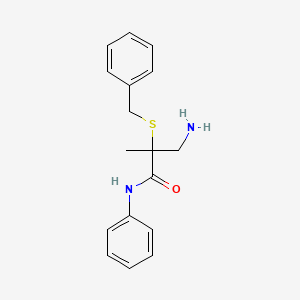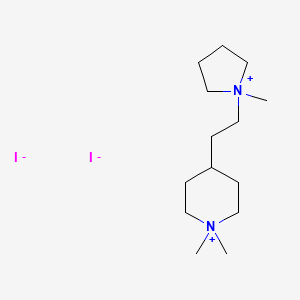
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is a quaternary ammonium compound It is known for its unique structure, which includes a piperidinium core with dimethyl and methylpyrrolidinyl substituents, and two iodide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method includes the reaction of 1,1-dimethylpiperidinium with 1-methylpyrrolidine in the presence of an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the iodide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in studies involving ion transport and membrane permeability due to its ionic nature.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals is ongoing.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, affecting cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl viologen dichloride: Known for its use as an electron acceptor in redox reactions.
Ethyl viologen dibromide: Similar structure but with ethyl groups instead of methyl groups.
Paraquat dichloride: A well-known herbicide with a similar bipyridinium structure.
Uniqueness
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is unique due to its specific substituents and iodide ions, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63884-31-1 |
|---|---|
Molekularformel |
C14H30I2N2 |
Molekulargewicht |
480.21 g/mol |
IUPAC-Name |
1,1-dimethyl-4-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C14H30N2.2HI/c1-15(2)11-6-14(7-12-15)8-13-16(3)9-4-5-10-16;;/h14H,4-13H2,1-3H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QEQKZRHPZBUHCM-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCC(CC1)CC[N+]2(CCCC2)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


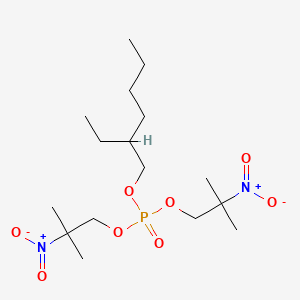
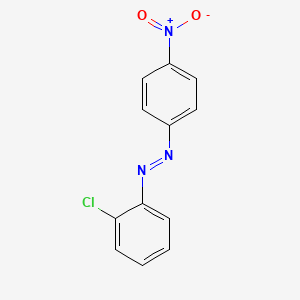

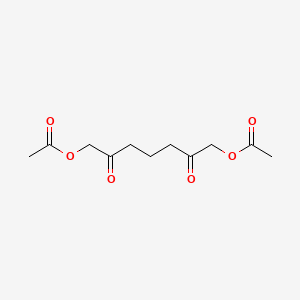
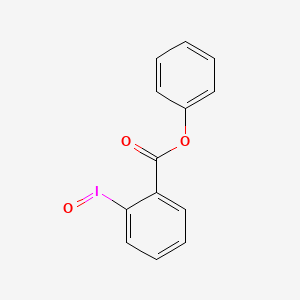
![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)
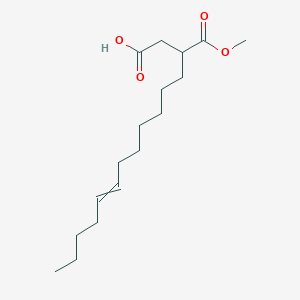
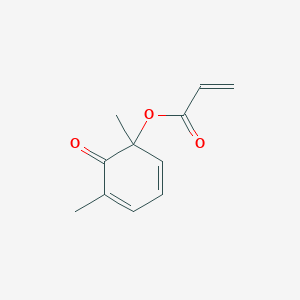
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
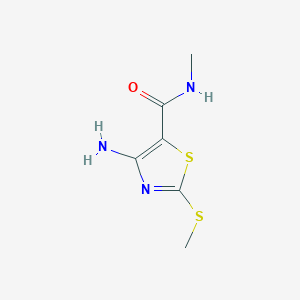
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
